molecular formula C9H7NO3 B2581444 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione CAS No. 20877-81-0

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Cat. No.: B2581444
CAS No.: 20877-81-0
M. Wt: 177.159
InChI Key: KJBDXWPWJNDBOS-UHFFFAOYSA-N
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Description

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione (IUPAC name: 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione), commonly referred to as N-methylisatoic anhydride, is a heterocyclic compound featuring a benzoxazine core with a methyl substituent at the 1-position and two carbonyl groups at the 2 and 4 positions. This compound serves as a critical intermediate in synthesizing agricultural chemicals, pharmaceuticals, dyes, and ultraviolet absorbers . Its planar molecular structure facilitates π-stacking interactions, forming dimers with centroid-to-centroid distances of 3.475 Å and linear chains through aromatic ring stacking (3.761 Å) . The methyl group enhances stability while maintaining reactivity for further derivatization, making it versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with methyl isocyanate, followed by cyclization to form the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as mixing, heating, and purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring.

Scientific Research Applications

Agricultural Applications

One of the most notable applications of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione is in agriculture as a herbicide. Research indicates that compounds derived from this benzoxazine can inhibit plant growth by targeting hormone receptors involved in growth regulation.

Herbicidal Activity

A study demonstrated that derivatives of benzoxazin compounds exhibit significant phytotoxicity against model plants such as barnyard grass and rape. The synthesized compounds were found to act as hormone-type inhibitors, suggesting their potential to serve as effective herbicides in crop management strategies .

Key Findings:

  • Inhibitory Concentration (IC50) : Some derivatives showed IC50 values comparable to commercial herbicides like 2,4-D.
  • Mechanism : Docking studies revealed that these compounds interact with the TIR1 receptor, crucial for auxin signaling in plants .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.

Research indicates that this compound exhibits anti-inflammatory properties and can inhibit enzymes such as human neutrophil elastase. These activities suggest its potential use in developing treatments for inflammatory diseases .

Case Study:
A specific derivative was tested for its ability to inhibit human neutrophil elastase, showing promising results that warrant further investigation for therapeutic applications in respiratory diseases .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in creating advanced materials.

Polymer Chemistry

The compound has been used to synthesize polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under environmental stressors.

Application Examples:

  • Coatings : Used in protective coatings due to its stability and resistance to UV degradation.
  • Composite Materials : Enhances the performance characteristics of composite materials used in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes.

Comparison with Similar Compounds

The structural and functional properties of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione can be contextualized by comparing it to analogous benzoxazine-dione derivatives and related heterocyclic systems. Key differences arise from substituent type, position, and core heterocycle modifications, impacting reactivity, solubility, and biological activity.

Structural Analogs within the Benzoxazine-Dione Family

Table 1: Comparison of Benzoxazine-Dione Derivatives

Compound Name Substituent (Position) Molecular Formula Average Mass (g/mol) Key Properties/Applications Reference
This compound Methyl (1) C₉H₇NO₃ 177.16 Intermediate for pharmaceuticals, π-stacking
5-Chloro-1-methyl-2H-3,1-benzoxazin-2,4(1H)-dione Chloro (5), Methyl (1) C₉H₆ClNO₃ 211.60 Higher reactivity due to electron-withdrawing Cl; agrochemical synthesis
5-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione Bromo (5) C₈H₄BrNO₃ 256.03 Enhanced electrophilicity; medicinal chemistry applications

Key Observations:

  • Substituent Effects : The methyl group in the parent compound is electron-donating, stabilizing the aromatic system and moderating reactivity. In contrast, chloro and bromo substituents (electron-withdrawing) increase electrophilicity, enhancing susceptibility to nucleophilic attack.
  • Mass and Reactivity : Halogenated derivatives (Cl, Br) exhibit higher molecular masses and distinct reactivity profiles. For example, 5-chloro derivatives are precursors in agrochemical synthesis , while bromo analogs are explored for medicinal applications .

Heterocyclic Systems with Similar Functional Groups

Table 2: Comparison with Non-Benzoxazine Dione Derivatives

Compound Name Core Heterocycle Substituent (Position) Molecular Formula Key Properties/Applications Reference
5-Methoxyquinazoline-2,4(1H,3H)-dione Quinazoline Methoxy (5) C₁₀H₈N₂O₃ Antitumor/antimicrobial activity; improved solubility
3-Azidoquinoline-2,4(1H,3H)-dione Quinoline Azido (3) C₁₀H₅N₅O₂ Unique reactivity in Staudinger reactions; forms 4-hydroxyquinolines
5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione Pteridine None C₁₂H₁₀N₄O₂ Biological activity in natural products

Key Observations:

  • Core Heterocycle Influence: Quinazoline and quinoline derivatives (e.g., 5-methoxyquinazoline-dione) exhibit distinct electronic properties due to nitrogen placement, affecting biological activity. The methoxy group in quinazoline enhances solubility, a strategy divergent from methyl substitution in benzoxazines .
  • Reactivity Differences: The azido group in 3-azidoquinoline-dione leads to atypical Staudinger reactions, yielding 4-hydroxyquinolines instead of amines, highlighting substituent-driven pathway divergence .

Biological Activity

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as N-methylisatoic anhydride, is a heterocyclic organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C9H7NO3C_9H_7NO_3 and a molecular weight of approximately 177.156 g/mol. The presence of a methyl group at the 5-position of the benzoxazine ring is crucial as it influences both the compound's chemical reactivity and biological activity.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight
This compoundC9H7NO3177.156
2H-3,1-benzoxazin-2,4(1H)-dioneC9H7NO3177.156
5-Chloro-2H-3,1-benzoxazin-2,4(1H)-dioneC9H6ClN2O3221.610
5-Ethyl-2H-3,1-benzoxazin-2,4(1H)-dioneC10H11NO3191.202

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. For instance, it has shown promise in reducing cell viability in several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study: Antitumor Efficacy
In a recent study focusing on various benzoxazine derivatives, this compound was tested against human cancer cell lines. The results indicated a significant reduction in cell proliferation rates compared to control groups. Further investigations are necessary to elucidate the exact mechanisms involved .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and tumor growth.
  • Receptor Binding : It could also bind to specific receptors on cell membranes, altering signaling pathways that lead to apoptosis or growth inhibition.

Applications in Medicine and Agriculture

Given its promising biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for new antibiotics or anticancer drugs.
  • Agricultural Chemistry : Its antimicrobial properties could be harnessed for developing plant protection products against pathogens.

Q & A

Q. Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, and how can reaction conditions be optimized? A: The compound is typically synthesized via cyclization of N-methylanthranilic acid derivatives or modifications of isatoic anhydride precursors. Key steps include:

  • Cyclization : Using reagents like phosphoryl chloride (POCl₃) or acetic anhydride to promote ring closure .
  • Optimization : Adjusting solvent polarity (e.g., DMSO for enhanced reactivity), temperature (80–120°C), and stoichiometry of base (e.g., K₂CO₃) to minimize side products like o-amino thiomethyl esters .
  • Purification : Silica gel chromatography with dichloromethane/methanol gradients (98:2 ratio) is effective for isolating high-purity crystals .

Q. Structural Analysis and Spectral Interpretation

Q: How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, IR) for this compound? A:

  • NMR Validation : Compare experimental 1H^1H/13C^{13}C NMR shifts with density functional theory (DFT)-calculated values. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, planar aromatic systems in 5-methyl derivatives exhibit π-stacking (centroid-to-centroid distances ~3.48 Å) that influence spectral properties .
  • IR Cross-Check : Confirm carbonyl stretches (C=O at ~1750–1700 cm⁻¹) and aromatic C-H bending modes to validate structural integrity .

Q. Advanced Mechanistic Studies

Q: What mechanistic insights are critical for understanding the reactivity of this compound in nucleophilic substitutions? A:

  • Electrophilic Sites : The 2,4-dione moiety acts as an electrophilic center. Computational studies (e.g., NBO analysis) reveal partial positive charges on C2 and C4, making them susceptible to nucleophilic attack .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, while protic solvents may favor elimination pathways .
  • Kinetic Profiling : Use HPLC or LC-MS to track intermediates and validate proposed mechanisms under varying pH and temperature conditions .

Q. Data Contradiction Analysis

Q: How should researchers address contradictions in reported biological activity data for derivatives of this compound? A:

  • Reproducibility Checks : Verify assay conditions (e.g., cell lines, incubation times) and compound purity (>95% by HPLC). Impurities like unreacted starting materials can skew results .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., methyl vs. phenyl groups) to isolate contributions to bioactivity. For example, anti-HIV activity in related benzoxazines correlates with electron-withdrawing substituents .
  • Multidisciplinary Validation : Combine in vitro assays with molecular docking studies to confirm target binding modes and rule off-target effects .

Q. Computational Modeling Applications

Q: What computational strategies are recommended for predicting the physicochemical properties of this compound? A:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, solubility, and logP values. Compare with experimental data to refine models .
  • MD Simulations : Study solvation dynamics in water/DMSO mixtures to guide solvent selection for reactions .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, cytochrome P450 interactions, and toxicity profiles for drug development pipelines .

Q. Advanced Applications in Drug Development

Q: How can this compound serve as a scaffold for designing novel therapeutic agents? A:

  • Functionalization : Introduce pharmacophores (e.g., sulfonamide or hydrazide groups) at the 5-methyl position to enhance target affinity. For example, sulfasalazine derivatives exhibit anti-inflammatory activity via COX-2 inhibition .
  • Prodrug Design : Modify the dione ring to improve metabolic stability. Ester or amide prodrugs can enhance oral bioavailability .
  • Biological Screening : Prioritize derivatives using high-throughput screening (HTS) against kinase or protease targets, followed by in vivo efficacy studies in disease models .

Q. Stability and Degradation Pathways

Q: What factors influence the stability of this compound under storage or reaction conditions? A:

  • Hydrolytic Degradation : The dione ring is susceptible to hydrolysis in aqueous media. Stabilize with lyophilization or anhydrous storage .
  • Thermal Stability : Decomposition occurs above 150°C; DSC/TGA analysis can identify safe processing temperatures .
  • Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage, as observed in related benzoxazines .

Q. Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound in the laboratory? A:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (CLP classification: Skin Irrit. 2, Eye Irrit. 2) .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during cyclization) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .

Properties

IUPAC Name

5-methyl-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBDXWPWJNDBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20877-81-0
Record name 5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of CDI (49.35 g, 305 mmol) in 100 mL of dioxane was added at room temperature a solution of the anthranilic acid (20 g, 132 mmol) in 100 mL of dioxane over 30 minutes. The reaction was stirred at ambient temperature until the mild exotherm subsided. The reaction mixture was filtered through a bed of silica gel (dioxane), concentrated then diluted with about 200 mL of water. The resulting precipitate was filtered, washed with water and dried affording 20.3 g (87%) of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione.
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49.35 g
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100 mL
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20 g
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100 mL
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Synthesis routes and methods II

Procedure details

Trichloromethyl carbonochloridate (2.04 mL, 16.9 mmol) was added to 2-amino-6-methylbenzoic acid (2.13 g, 14.1 mmol) in anhydrous dioxane (32 mL) under nitrogen, then refluxed for 30 minutes. Diethyl ether (100 mL) was added, and the precipitated solid was collected by filtration to give 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (1.4 g, 56%) which was used without further purification.
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2.04 mL
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2.13 g
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32 mL
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100 mL
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Synthesis routes and methods III

Procedure details

Prepared analogously to Compound 27E replacing 2-amino-6-fluorobenzoic acid with 2-amino-6-methylbenzoic acid. 1H NMR (DMSO-d6, 500 MHz) δ 2.32 (s, 3H), 7.09 (m, 1H), 7.21-7.25 (m, 1H), 7.51-7.61 (m, 1H), 11.65 (br.s, 1H).
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